molecular formula C21H24N4O3S B2673919 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034252-69-0

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2673919
CAS No.: 2034252-69-0
M. Wt: 412.51
InChI Key: VWLMRHNQEMVYLI-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetically designed organic compound featuring a pyrazole core, a thiophene ring, and an oxalamide linker. This specific molecular architecture, which incorporates multiple heterocyclic systems, is of significant interest in medicinal chemistry and drug discovery research. While direct studies on this exact compound are not fully established, structural analogues with the N-(2-methoxybenzyl)oxalamide group and pyrazole derivatives are actively investigated for their potential to modulate biological pathways. The oxalamide functional group is known to act as a versatile linker that can facilitate hydrogen bonding with biological targets, while the 2-methoxybenzyl moiety may contribute to specific receptor binding interactions. Researchers can explore this compound as a building block in organic synthesis or as a lead structure in the development of novel pharmacological tools. Its complex structure suggests potential for high selectivity in various biochemical assays. This product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-10-15(2)25(24-14)18(17-8-9-29-13-17)12-23-21(27)20(26)22-11-16-6-4-5-7-19(16)28-3/h4-10,13,18H,11-12H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLMRHNQEMVYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 3,5-dimethyl-1H-pyrazole.

    Attachment of the Thiophene Ring: Using a halogenated thiophene derivative and a suitable base to introduce the thiophene moiety via a nucleophilic substitution reaction.

    Formation of the Oxalamide Linkage: Reacting the intermediate with oxalyl chloride followed by the addition of 2-methoxybenzylamine to form the final oxalamide structure.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxalamide moiety, using agents like lithium aluminum hydride.

    Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases like sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the oxalamide moiety.

    Substitution: Various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding moiety, while the thiophene ring may enhance lipophilicity, aiding in membrane permeability. The oxalamide linkage can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole-containing compounds are widely studied for their biological activities. For example:

  • Analog A : A pyrazole-oxalamide derivative with a phenyl substituent instead of thiophene.
  • Analog B : A 3,5-dimethylpyrazole linked to a benzothiazole group via an amide bridge.

Key Differences :

  • The 2-methoxybenzyl group may enhance lipophilicity compared to simpler alkyl chains, affecting membrane permeability.
Oxalamide-Based Compounds

Oxalamides are versatile in coordinating metals or forming hydrogen bonds. For instance:

  • Compound X: A cadmium(II) complex with a pyrazole-oxime ligand, reported in crystallographic studies . Unlike the target compound, Compound X is a metal coordination complex, emphasizing the versatility of pyrazole ligands in inorganic chemistry.

Comparison Table :

Property Target Compound Analog A Compound X (Cd complex)
Core Structure Oxalamide + pyrazole + thiophene Oxalamide + pyrazole + phenyl Pyrazole-oxime + Cd(II)
Solubility (aq.) Moderate (estimated) Low Very low (metal complex)
Bioactivity Unknown (hypothesized kinase inhibition) Anticancer (IC₅₀: 5 µM) Not biologically tested
Synthetic Route Multi-step organic synthesis Similar to target Metal coordination
Thiophene-Containing Derivatives

Thiophene’s electron-rich nature often enhances binding to aromatic receptors. For example:

  • Compound Y : A thiophene-amide with reported antiviral activity. The absence of pyrazole in Compound Y reduces its ability to engage in dual hydrogen bonding compared to the target compound.

Research Findings :

  • The 3,5-dimethylpyrazole in the target compound may confer greater metabolic stability than non-methylated analogues, as methyl groups often block oxidative degradation .

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H19N5O3S
  • Molecular Weight : 373.43 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized through the reaction of hydrazine with a suitable α-bromo ketone.
  • Formation of the Thiophene Ring : This can be achieved via the Paal-Knorr synthesis method, which involves cyclization reactions.
  • Linking the Rings : The ethyl chain linking the pyrazole and thiophene is introduced through an alkylation reaction.
  • Formation of the Oxalamide Group : This final step involves reacting the intermediate with oxalyl chloride to yield the oxalamide functional group.

Biological Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit a range of biological activities, including:

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. These properties are crucial for neuroprotection and may help mitigate oxidative stress-related damage in various cell types.

Modulation of Ion Channels

The compound has been identified as a potential modulator of ion channels, particularly TRPM8 channels involved in thermosensation and pain pathways. This suggests possible therapeutic applications in pain management and related disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has shown effectiveness in inhibiting inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the pyrazole and thiophene classes:

StudyFindings
Identified anti-inflammatory activity comparable to indomethacin in pyrazole derivatives.
Demonstrated significant binding affinity with COX enzymes, suggesting potential as an anti-inflammatory agent.
Showed antimicrobial activity against various bacterial strains, indicating broad-spectrum efficacy.

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